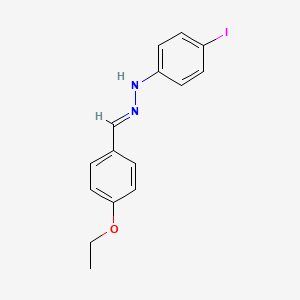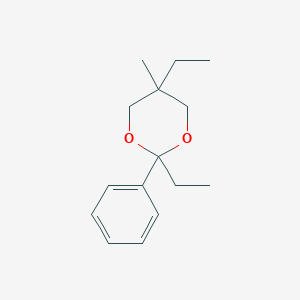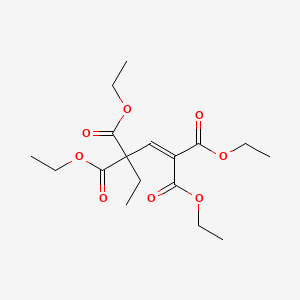
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C17H26O8. It is a tetraester derivative of pent-1-ene, characterized by the presence of four ester groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate typically involves the esterification of pent-1-ene-1,1,3,3-tetracarboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the compound is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Pent-1-ene-1,1,3,3-tetracarboxylic acid.
Reduction: Tetraethyl pent-1-ene-1,1,3,3-tetraol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique ester groups.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate involves its reactivity with various chemical reagents. The ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Tetraethyl butane-1,1,2,2-tetracarboxylate
- Tetraethyl propane-1,1,3,3-tetracarboxylate
Uniqueness
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate is unique due to the presence of a double bond in the carbon chain, which imparts different reactivity compared to its saturated counterparts. This double bond allows for additional reactions such as hydrogenation and polymerization, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
34993-74-3 |
|---|---|
Molekularformel |
C17H26O8 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C17H26O8/c1-6-17(15(20)24-9-4,16(21)25-10-5)11-12(13(18)22-7-2)14(19)23-8-3/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
QKNBSVJRMBBCKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=C(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


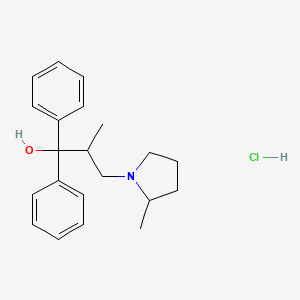
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)

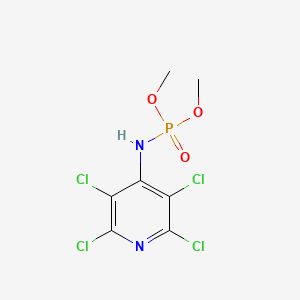
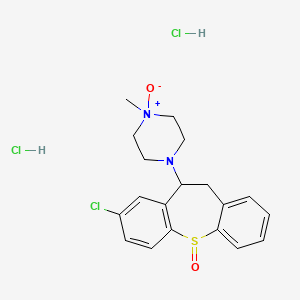

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
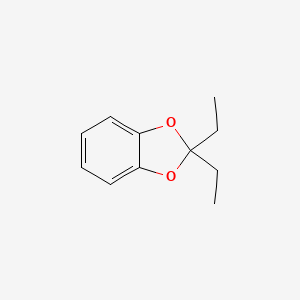
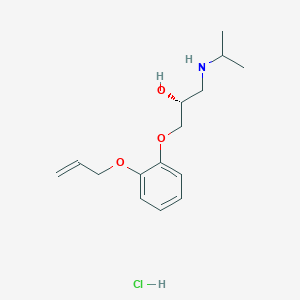
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
